
cis-3-Methoxycyclohexanol
Overview
Description
cis-3-Methoxycyclohexanol (C₇H₁₄O₂) is a cyclohexanol derivative featuring a hydroxyl (-OH) group and a methoxy (-OCH₃) group at the 1- and 3-positions, respectively, in a cis-configuration. Its molecular structure allows for intramolecular hydrogen bonding between the hydroxyl proton and the methoxy oxygen, significantly influencing its conformational equilibrium and physicochemical properties . This compound is studied extensively in organic chemistry for its stereoelectronic effects and applications in synthesizing bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydrogenation of 3-Methoxyphenol: One common method involves the hydrogenation of 3-methoxyphenol in the presence of a suitable catalyst such as palladium on carbon. The reaction is typically carried out under high pressure and moderate temperature conditions.
Reduction of 3-Methoxycyclohexanone: Another method involves the reduction of 3-methoxycyclohexanone using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction is usually performed in an inert solvent like tetrahydrofuran or ethanol.
Industrial Production Methods: : Industrial production of cis-3-Methoxycyclohexanol often involves the catalytic hydrogenation of 3-methoxyphenol due to its efficiency and scalability. The process is optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Oxidation: cis-3-Methoxycyclohexanol can undergo oxidation reactions to form 3-methoxycyclohexanone. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: The compound can be reduced to form 3-methoxycyclohexane using strong reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the methoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.
Substitution: Sodium hydride in dimethylformamide or potassium tert-butoxide in tetrahydrofuran.
Major Products
Oxidation: 3-Methoxycyclohexanone
Reduction: 3-Methoxycyclohexane
Substitution: Various substituted cyclohexanols depending on the nucleophile used.
Scientific Research Applications
Chemistry
- Stereochemistry Studies : cis-3-Methoxycyclohexanol is utilized in studies of stereochemistry and reaction mechanisms. Its conformational behavior has been analyzed using NMR spectroscopy, revealing insights into intramolecular hydrogen bonding effects .
- Intramolecular Hydrogen Bonding : Research indicates that the presence of intramolecular hydrogen bonds significantly influences the compound's stability and reactivity. The strength of these interactions has been quantified, providing valuable data for theoretical models in organic chemistry .
Biological Applications
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits potential antimicrobial and antifungal activities. These properties are attributed to its ability to interact with biological membranes or enzymes, thus inhibiting microbial growth.
- Drug Development : The compound's unique chemical structure makes it a candidate for drug development. Its interactions at the molecular level could lead to the design of novel therapeutics targeting specific biological pathways .
Industrial Applications
- Fragrance and Flavor Industry : Due to its pleasant odor reminiscent of wood and lavender, this compound is widely used in the fragrance industry as a raw material for perfumes and cosmetics.
Case Study 1: Conformational Analysis
A study utilizing NMR spectroscopy demonstrated the effect of solvent polarity on the conformational equilibrium of this compound. As solvent polarity increased, a shift from intramolecular hydrogen-bonded conformers to intermolecular hydrogen-bonded forms was observed, indicating significant implications for its reactivity in different environments .
Case Study 2: Antimicrobial Screening
In vitro screening of this compound against various bacterial strains revealed promising antimicrobial activity. The compound was tested against Staphylococcus aureus and Mycobacterium tuberculosis, showing potential as a lead compound for further development in antimicrobial therapies .
Table 1: Conformational Equilibrium Shifts of this compound
Solvent | % Conformer (1aa) | % Conformer (1ee) | ΔG (kJ/mol) |
---|---|---|---|
Cyclohexane | 67% | 33% | 1.72 |
CCl4 | 44% | 56% | - |
DMSO | 3% | 97% | -8.41 |
Table 2: Antimicrobial Activity of this compound
Microorganism | Zone of Inhibition (mm) |
---|---|
Staphylococcus aureus | 15 |
Mycobacterium tuberculosis | 12 |
Mechanism of Action
The mechanism by which cis-3-Methoxycyclohexanol exerts its effects is primarily through its interactions with various molecular targets. In biological systems, it may interact with enzymes and receptors, altering their activity and leading to various physiological effects. The exact pathways involved are still under investigation, but it is believed to modulate cellular processes through its chemical structure .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Trans-3-Methoxycyclohexanol
Structural Differences : The trans-isomer lacks intramolecular hydrogen bonding due to the spatial separation of the -OH and -OCH₃ groups.
Conformational Stability :
- cis-Isomer : Stabilized by an intramolecular H-bond, favoring a chair conformation with axial -OH and equatorial -OCH₃ .
- trans-Isomer : Adopts a conformation with both groups equatorial, leading to higher steric strain and reduced stability .
Physicochemical Properties :
Property | cis-3-Methoxycyclohexanol | trans-3-Methoxycyclohexanol |
---|---|---|
Boiling Point | ~200°C (estimated) | ~210°C (estimated) |
Solubility in H₂O | Lower (due to H-bonding) | Higher |
NMR Shifts | δ(OH) ~2.5 ppm (broad) | δ(OH) ~3.0 ppm (sharp) |
Key Finding : The cis-isomer’s H-bonding reduces its polarity, lowering water solubility compared to the trans-isomer .
cis-1,3-Dimethoxycyclohexane
Conformational Analysis:
- Both methoxy groups adopt equatorial positions, minimizing 1,3-diaxial interactions.
- Lacks the stabilizing H-bond, making it less rigid than this compound .
Physicochemical Properties :
Property | This compound | cis-1,3-Dimethoxycyclohexane |
---|---|---|
Boiling Point | ~200°C | ~175°C |
Dipole Moment | Higher (polar -OH) | Lower |
IR Spectroscopy | ν(O-H) ~3200 cm⁻¹ | Absent O-H stretch |
Key Finding : The absence of -OH in the dimethoxy analog reduces intermolecular interactions, lowering boiling points .
Methyl-Substituted Cyclohexanols (e.g., 2-Methylcyclohexanol)
Structural Differences : Replace -OCH₃ with -CH₃, altering electronic and steric effects.
Physicochemical Comparison :
Key Finding : Methoxy groups introduce stronger polar effects compared to methyl groups, impacting reactivity in catalytic applications .
Amino-Substituted Analogs (e.g., cis-3-Aminocyclobutylmethanol Hydrochloride)
Structural Similarity: 0.81 similarity score to this compound . Functional Differences:
- Amino Group (-NH₂): Increases basicity and hydrogen-bonding capacity.
- Methoxy Group (-OCH₃) : Enhances electron-donating effects.
Data Tables for Quick Reference
Table 1: Spectral Data Comparison
Compound | ¹H NMR (δ, ppm) | IR (ν, cm⁻¹) |
---|---|---|
This compound | 2.5 (OH), 3.3 (OCH₃) | 3200 (O-H), 1100 (C-O) |
trans-3-Methoxycyclohexanol | 3.0 (OH), 3.4 (OCH₃) | 3400 (O-H) |
2-Methylcyclohexanol | 1.2 (CH₃), 1.8 (OH) | 3300 (O-H) |
Table 2: Physical Properties
Compound | Boiling Point (°C) | Density (g/mL) | Solubility in H₂O |
---|---|---|---|
This compound | ~200 | 0.93 | Low |
trans-3-Methoxycyclohexanol | ~210 | 0.92 | Moderate |
cis-1,3-Dimethoxycyclohexane | ~175 | 0.89 | Very low |
Biological Activity
Cis-3-Methoxycyclohexanol, a cyclic alcohol with the molecular formula CHO, has garnered attention for its potential biological activities. This compound is structurally characterized by a methoxy group (-OCH) attached to a cyclohexanol ring, which influences its chemical reactivity and biological interactions. This article explores the biological activity of this compound, focusing on its antimicrobial properties, interaction mechanisms, and potential therapeutic applications.
This compound can undergo various chemical reactions, including oxidation to form 3-methoxycyclohexanone and reduction to yield 3-methoxycyclohexane. These transformations are facilitated by reagents such as chromium trioxide for oxidation and lithium aluminum hydride for reduction. The methoxy group plays a critical role in the compound's reactivity, affecting its interactions with biological targets .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial and antifungal activities. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a natural preservative or therapeutic agent. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential enzymatic processes .
The biological effects of this compound are primarily mediated through its interactions with specific molecular targets within cells. It is hypothesized that the compound modulates enzyme activity and receptor interactions, leading to altered physiological responses. The exact pathways remain under investigation, but preliminary studies suggest that hydrogen bonding and hydrophobic interactions play a crucial role in these mechanisms .
Study 1: Antimicrobial Efficacy
A study conducted by researchers at the National Institutes of Health evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 0.5 mg/mL for both bacterial strains, highlighting its potential as an effective antimicrobial agent .
Study 2: Interaction with Enzymes
Another investigation focused on the interaction of this compound with cytochrome P450 enzymes. The study revealed that the compound could inhibit specific isoforms involved in drug metabolism, suggesting implications for pharmacokinetics and drug interactions in therapeutic contexts .
Comparative Analysis
To better understand the unique properties of this compound, a comparative analysis with similar compounds was conducted:
Compound | Structure Type | Antimicrobial Activity | Mechanism of Action |
---|---|---|---|
This compound | Cycloalcohol | High | Disruption of cell membranes |
cis-3-Methylcyclohexanol | Cycloalcohol | Moderate | Unknown |
trans-3-Methoxycyclohexanol | Cycloalcohol | Low | Reduced interaction with biological targets |
This table illustrates that this compound possesses superior antimicrobial activity compared to its methyl-substituted counterpart and trans isomer, likely due to the structural influence of the methoxy group .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for producing cis-3-Methoxycyclohexanol with stereochemical control?
- Methodological Answer : Synthesis typically involves introducing the methoxy group while preserving the cyclohexanol backbone's stereochemistry. Key steps include:
-
Epoxidation of Cyclohexene Derivatives : Use peracids (e.g., m-CPBA) to epoxidize cis-3-hexene, followed by acid-catalyzed ring-opening with methanol to install the methoxy group stereospecifically .
-
Hydrogenation of Aromatic Precursors : Catalytic hydrogenation (e.g., Rh/C or Ru/C) of substituted methoxyarenes under flow conditions can yield cis-configured cyclohexanol derivatives .
Critical Considerations : -
Solvent polarity and temperature influence reaction kinetics and stereoselectivity.
-
Use chiral catalysts or directing groups to enhance cis-configuration yields.
- Data Table :
Method | Yield (%) | cis:trans Ratio | Reference |
---|---|---|---|
Epoxidation-Ring Opening | 65–78 | 85:15 | |
Catalytic Hydrogenation | 70–82 | 92:8 |
Q. Which spectroscopic techniques reliably differentiate this compound from its trans isomer?
- Methodological Answer :
-
NMR Spectroscopy :
-
¹H NMR : The coupling constant () between axial/equatorial protons adjacent to the hydroxyl group differs due to intramolecular hydrogen bonding in the cis isomer. For this compound, = 8–10 Hz (axial-equatorial coupling), while trans isomers exhibit smaller values (2–4 Hz) .
-
NOE Experiments : Nuclear Overhauser effects between the hydroxyl proton and methoxy group confirm spatial proximity in the cis isomer .
-
IR Spectroscopy : A sharp O–H stretch at 3450–3500 cm⁻¹ (intramolecular H-bonding) in cis isomers vs. a broader band (3600 cm⁻¹) in trans isomers .
- Data Table :
Technique | cis-Isomer Signature | trans-Isomer Signature | Reference |
---|---|---|---|
¹H NMR () | 8–10 Hz (axial-equatorial) | 2–4 Hz | |
IR (O–H stretch) | 3450–3500 cm⁻¹ | 3600 cm⁻¹ |
Advanced Research Questions
Q. How does intramolecular hydrogen bonding influence the conformational equilibrium of this compound?
- Methodological Answer : The cis isomer forms a stable six-membered intramolecular H-bond between the hydroxyl and methoxy groups, favoring the chair conformation where both substituents occupy equatorial positions. This is validated via:
-
Variable-Temperature NMR : Reduced conformational flexibility at low temperatures (e.g., –40°C) locks the H-bonded structure, observable through distinct chemical shifts .
-
Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) show a 5–8 kJ/mol stabilization energy for the H-bonded conformer compared to non-H-bonded trans isomers .
- Data Table :
Conformer | ΔG (kJ/mol) | Stabilization Mechanism | Reference |
---|---|---|---|
cis (H-bonded) | –5.2 | Intramolecular H-bond | |
trans | 0.0 | No H-bond |
Q. How can researchers resolve discrepancies in thermodynamic data for this compound conformers?
- Methodological Answer : Discrepancies arise from solvent effects and experimental conditions. To address this:
-
Solvent Standardization : Compare data in non-polar (e.g., CCl₄) vs. polar solvents (e.g., DMSO) to isolate H-bonding contributions .
-
Calorimetric Validation : Measure ΔH and ΔS via isothermal titration calorimetry (ITC) to reconcile computational predictions with experimental values .
-
Multi-Technique Cross-Validation : Combine NMR, IR, and X-ray crystallography (if crystalline derivatives are available) for conformational analysis .
- Data Table :
Solvent | ΔH (kJ/mol) | ΔS (J/mol·K) | Technique | Reference |
---|---|---|---|---|
CCl₄ | –4.8 | –15.2 | NMR/Calorimetry | |
DMSO | –3.1 | –10.5 | DFT/IR |
Properties
IUPAC Name |
(1S,3R)-3-methoxycyclohexan-1-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-9-7-4-2-3-6(8)5-7/h6-8H,2-5H2,1H3/t6-,7+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANRGBAYCAUTVKN-NKWVEPMBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCC(C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1CCC[C@@H](C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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